N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Vue d'ensemble

Description

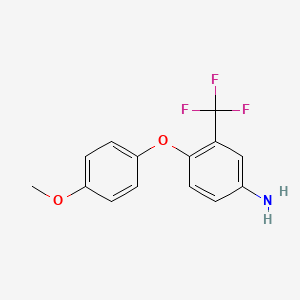

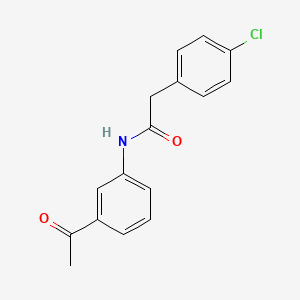

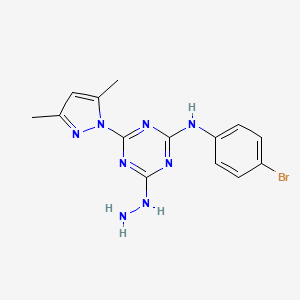

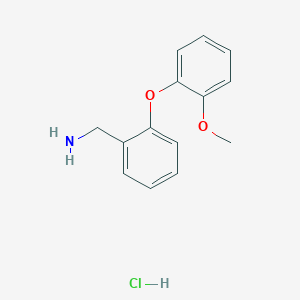

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is a compound that can be inferred to have a benzene ring with two amine groups at the 1 and 2 positions, a bromine atom at the 4 position, and a benzyl and a methyl group attached to the nitrogen atoms. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for the synthesis and characterization of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available amines. For example, the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine is achieved in two steps from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . Although the target compound is not mentioned, similar synthetic strategies could potentially be applied to synthesize N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is characterized using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectrometry . These techniques would likely be used to confirm the structure of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine by identifying the characteristic signals corresponding to its functional groups and substituents.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine. However, the synthesis of 1-bromo-2,4-dinitrobenzene involves nitration, which is a common reaction for introducing nitro groups into aromatic compounds . Similarly, the synthesis of 1-bromo-2,4-difluorobenzene from m-phenylene diamine involves a Schiemann reaction followed by bromination . These reactions indicate the types of chemical transformations that might be relevant for modifying the structure of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine or for its synthesis from simpler precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the purity and yield of similar compounds, such as 1-bromo-2,4-dinitrobenzene, are emphasized, with a high purity of over 99.0% and a yield of 94.8% being reported . The purity and yield are important parameters that reflect the efficiency and quality of the synthesis process. For N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine, similar standards would be expected to assess the success of its synthesis.

Applications De Recherche Scientifique

Anti-Inflammatory Potential

N1-Benzyl-4-methylbenzene-1,2-diamine (BMD) and its analogs, including N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine, have been investigated for their anti-inflammatory effects. These compounds exhibit inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating their potential in treating inflammation-related diseases. The mechanism involves suppression of nuclear factor-kappa B (NF-kB) transcriptional activity and down-regulatory action on inducible nitric oxide synthase (iNOS) expression (Shin et al., 2005), (Min et al., 2004).

Chemical Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized for various applications. For instance, the reaction of N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine with 1,5-difluoro-2,4-dinitrobenzene has been studied, leading to the formation of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. Such reactions are important for the synthesis of novel chemical compounds with potential industrial applications (Zissimou & Koutentis, 2017).

Antibacterial Activity

The antibacterial potential of Schiff base derivatives of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine has been explored. These derivatives have shown significant interaction with antibacterial proteins, indicating their effectiveness in combating bacterial infections (A. P, 2019).

Application in Corrosion Inhibition

Compounds derived from N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine have been used as corrosion inhibitors. Their effectiveness in preventing corrosion in metals, particularly in acidic environments, highlights their industrial significance in metal preservation and maintenance (Singh & Quraishi, 2016).

Optical and Electrochemical Properties

Studies have also focused on the optical and electrochemical properties of compounds derived from N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine. These properties are crucial for their potential use in electronic devices, like organic light-emitting diodes (OLEDs) (Iqbal et al., 2016).

Mécanisme D'action

“N1-Benzyl-4-methylbenzene-1,2-diamine” and its analogs have been investigated for their anti-inflammatory potentials . They have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner . This inhibitory effect on NO production is attributable to its down-regulatory action on LPS-inducible NO synthase (iNOS) .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-N-benzyl-4-bromo-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADJLRYTSKBGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid](/img/structure/B3023163.png)

![[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid](/img/structure/B3023165.png)